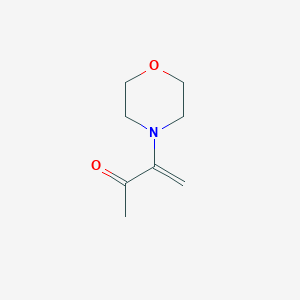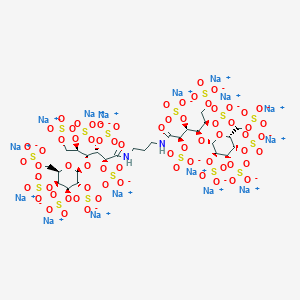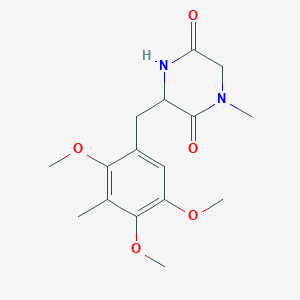
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is metabolized in the brain by monoamine oxidase B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopamine-producing neurons in the substantia nigra. MPP+ then inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemische Und Physiologische Effekte
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been found to have a wide range of biochemical and physiological effects. It selectively destroys dopamine-producing neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has also been found to induce neuroinflammation and oxidative stress, which may contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been used extensively in lab experiments to study the dopamine system in the brain and develop new treatments for Parkinson's disease. One advantage of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is its ability to selectively destroy dopamine-producing neurons in the substantia nigra, allowing researchers to study the mechanisms of Parkinson's disease. However, 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has limitations as a research tool, including its toxicity and the fact that it only produces a partial Parkinson's disease-like syndrome.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione toxicity. Another area of research is the use of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione as a tool to study the role of neuroinflammation and oxidative stress in neurodegenerative diseases. Additionally, 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione may be used to study the role of the dopamine system in addiction and other psychiatric disorders.
Synthesemethoden
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethoxy-3-methylbenzaldehyde with methylamine and acetic anhydride. This reaction produces N-methyl-3-(2,4,5-trimethoxy-3-methylphenyl)prop-2-enamide, which is then reacted with piperazine to produce 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been used extensively in scientific research as a tool to study the dopamine system in the brain. 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is known to selectively destroy dopamine-producing neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This has allowed researchers to study the mechanisms of Parkinson's disease and develop new treatments for the condition.
Eigenschaften
CAS-Nummer |
120040-38-2 |
|---|---|
Produktname |
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione |
Molekularformel |
C16H22N2O5 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
1-methyl-3-[(2,4,5-trimethoxy-3-methylphenyl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C16H22N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)18(2)8-13(19)17-11/h7,11H,6,8H2,1-5H3,(H,17,19) |
InChI-Schlüssel |
MZPCUPGZFSDOLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC |
Kanonische SMILES |
CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC |
Synonyme |
1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione 1-MTMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



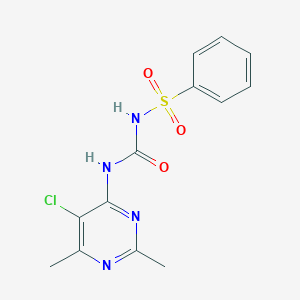
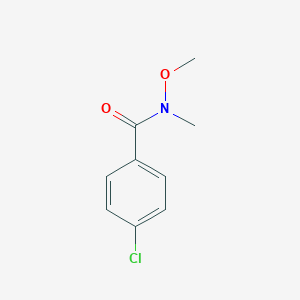
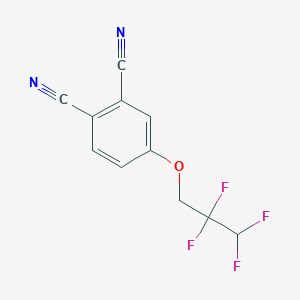
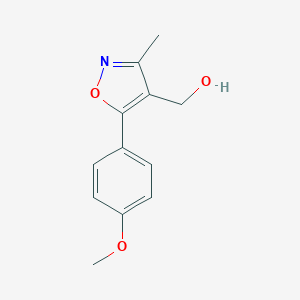
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
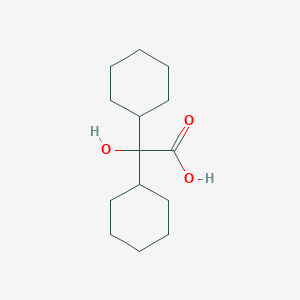
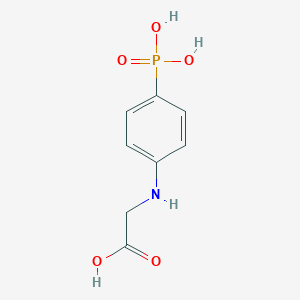
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
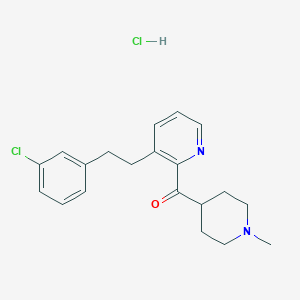
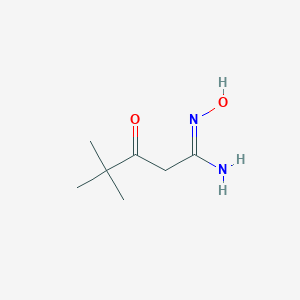
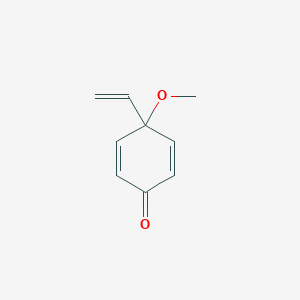
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
